molecular formula C17H30ClNSn B3037152 3-Chloro-4-(tributylstannyl)-pyridine CAS No. 444989-46-2

3-Chloro-4-(tributylstannyl)-pyridine

Cat. No.: B3037152
CAS No.: 444989-46-2
M. Wt: 402.6 g/mol
InChI Key: KMAHVGPAIFXXHE-UHFFFAOYSA-N
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Description

3-Chloro-4-(tributylstannyl)-pyridine is an organotin compound that features a pyridine ring substituted with a chloro group at the 3-position and a tributylstannyl group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to act as a versatile building block for the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(tributylstannyl)-pyridine typically involves the stannylation of 3-chloro-4-iodopyridine. This can be achieved through a palladium-catalyzed stannylation reaction using tributylstannane as the stannylating agent. The reaction is generally carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the stannylating agent. The reaction conditions often include the use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, such as cesium carbonate, in a suitable solvent like tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and potentially hazardous nature of organotin compounds.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(tributylstannyl)-pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Cross-Coupling Reactions: The tributylstannyl group can participate in Stille coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Cross-Coupling Reactions: Stille coupling reactions involve the use of palladium catalysts, such as palladium acetate, and ligands like triphenylphosphine. The reactions are conducted in solvents like THF or toluene under an inert atmosphere.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Cross-Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

3-Chloro-4-(tributylstannyl)-pyridine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and in the formation of carbon-carbon bonds via Stille coupling reactions.

    Biology: It can be used to synthesize biologically active molecules for drug discovery and development.

    Medicine: The compound is utilized in the synthesis of potential pharmaceutical agents.

    Industry: It is employed in the production of advanced materials and in the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(tributylstannyl)-pyridine in cross-coupling reactions involves the formation of a palladium complex with the stannyl group. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the organohalide substrate.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-iodopyridine: A precursor used in the synthesis of 3-Chloro-4-(tributylstannyl)-pyridine.

    4-(Tributylstannyl)pyridine: Lacks the chloro substituent but can undergo similar cross-coupling reactions.

    3-Bromo-4-(tributylstannyl)-pyridine: Similar structure with a bromo group instead of a chloro group.

Uniqueness

This compound is unique due to the presence of both a chloro and a tributylstannyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. The chloro group provides additional reactivity for substitution reactions, while the tributylstannyl group is essential for cross-coupling reactions.

Properties

IUPAC Name

tributyl-(3-chloropyridin-4-yl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN.3C4H9.Sn/c6-5-2-1-3-7-4-5;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAHVGPAIFXXHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(C=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30ClNSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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